molecular formula C8H6ClNO4 B8535327 6-Chloro-2-methyl-3-nitrobenzoic acid CAS No. 899821-27-3

6-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No.: B8535327
CAS No.: 899821-27-3
M. Wt: 215.59 g/mol
InChI Key: VMZHBAGNUZAWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-methyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

899821-27-3

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

6-chloro-2-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

VMZHBAGNUZAWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-methylbenzoic acid (99 mg, 0.58 mmol) was dissolved in conc. hydrochloric acid (1 mL) and cooled in an ice bath. To this solution potassium nitrate in conc. hydrochloric acid (1 mL) was added drop wise. The reaction mixture was stirred for 5 min, then the ice bath was removed and stirring was continued for another 2 hours. The reaction mixture was poured onto ice (25 g) and extracted with ethyl acetate (3×25 mL). The combined organic layers were dried over sodium sulphate, filtered and concentrated in vacuo to give a mixture of the desired 3-nitro (70%) and the 5-nitro (30%) derivatives (118.6 mg, 95%). No effort was made to separate the two isomers, and the mixture was used in the next step.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
3-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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